2-Methylprop-2-enyl 2-hydroxypropanoate

Physical Organic Chemistry Monomer Sourcing Polymer Precursor Design

2-Methylprop-2-enyl 2-hydroxypropanoate (CAS 69028-44-0), also known as methallyl lactate, is a heterobifunctional monomer belonging to the class of unsaturated lactate esters. Its molecular structure (C₇H₁₂O₃, MW 144.17 g/mol) integrates a free-radically polymerizable methallyl group (2-methylprop-2-enyl) with a secondary hydroxyl group on the lactate backbone, making it a versatile intermediate for the synthesis of crosslinkable polymers, complex esters, and bio-derived materials.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 69028-44-0
Cat. No. B12795594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylprop-2-enyl 2-hydroxypropanoate
CAS69028-44-0
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC(=C)C)O
InChIInChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h6,8H,1,4H2,2-3H3
InChIKeyBAUBEVZFEQZFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylprop-2-enyl 2-hydroxypropanoate (CAS 69028-44-0): A Bifunctional Methallyl Lactate Monomer for R&D and Sourcing Evaluation


2-Methylprop-2-enyl 2-hydroxypropanoate (CAS 69028-44-0), also known as methallyl lactate, is a heterobifunctional monomer belonging to the class of unsaturated lactate esters [1]. Its molecular structure (C₇H₁₂O₃, MW 144.17 g/mol) integrates a free-radically polymerizable methallyl group (2-methylprop-2-enyl) with a secondary hydroxyl group on the lactate backbone, making it a versatile intermediate for the synthesis of crosslinkable polymers, complex esters, and bio-derived materials . Unlike simpler alkyl acrylates, this dual functionality enables participation in both chain-growth polymerization and post-polymerization modification reactions.

Procurement Risk Alert: Why 2-Methylprop-2-enyl 2-hydroxypropanoate Cannot Be Directly Replaced by Unsubstituted Allyl or Simple Methacrylate Monomers


Scientific and industrial users selecting 2-methylprop-2-enyl 2-hydroxypropanoate must recognize that its performance and reactivity are not interchangeable with close structural analogs. The α-methyl substitution on the allylic moiety fundamentally alters the radical polymerization mechanism compared to unsubstituted allyl lactate, leading to distinct radical intermediates that directly influence cross-linking density and polymer network architecture [1]. Furthermore, the use of the methallyl ester linkage, as opposed to a standard methacrylate linkage found in alkyl lactate methacrylates, provides an alternative degradation and reactivity profile that is critical for specific applications such as carbonate ester formation and controlled hydrogel fabrication. Substituting this monomer with a generic analog risks compromising polymer hardness, solubility, and post-synthetic modification potential [2].

Head-to-Head Technical Evidence: Quantifying the Differentiation of 2-Methylprop-2-enyl 2-hydroxypropanoate from Allyl Lactate and Alkyl Methacrylates


Physical Property Benchmarking: Methallyl Lactate vs. Allyl Lactate Structural Effects

The presence of the α-methyl substituent on the 2-methylprop-2-enyl moiety introduces a measurable molecular bulk, leading to distinctive physicochemical properties compared to the unsubstituted allyl lactate (CAS 5349-55-3). Quantitative property data for the target compound, methallyl lactate, has been reported, providing a baseline for formulators to contrast with generic allyl esters where suppliers identify differences in hydrophobicity and volatility . For instance, the predicted logP of methallyl lactate (0.49) is typical of this class, influencing its partitioning behavior in emulsion polymerization systems .

Physical Organic Chemistry Monomer Sourcing Polymer Precursor Design

Radical Polymerization Selectivity: Methallyl vs. Allyl Monomer Architecture

Electron spin resonance (ESR) spectroscopy studies of methallylic monomers reveal a fundamental mechanistic divergence from allylic monomers [1]. When exposed to initiating radicals (HO•, H₂N•), methallyl monomers exclusively form head radicals (radical at the unsubstituted carbon), contrasting sharply with allyl monomers, which produce a mixture of head and tail radicals. This exclusive head addition in methallyl systems is attributed to steric hindrance from the methyl group on the α-carbon, which suppresses tail radical formation [1].

Radical Polymerization Mechanisms ESR Spectroscopy Monomer Reactivity

Resulting Polymer Network Topology: Higher Hardness and Lower Solubility via Methallyl-Based Acrylates

The critical consequence of the methallyl monomer's unique radical behavior is manifested in the final polymer properties. Pyrolytically derived methallyl acrylate—which is directly synthesized from methallyl lactate—was explicitly compared to its conventional counterparts. The resulting polymers and interpolymers from methallyl acrylate are documented to be 'less soluble, less fusible, and harder than polymers obtained by polymerizing methyl acrylate or vinyl acetate alone' [1]. This is a direct class-level property enhancement stemming from the methallyl architecture's ability to form effective cross-linkages.

Thermoset Polymers Cross-linking Density Material Hardness

Shelf-Stable Bifunctional Building Block for Phosgenation-Derived Cross-Linkers

Beyond direct polymerization, methallyl lactate possesses a specific reactivity advantage in the synthesis of highly cross-linkable carbonate esters. Patented methods describe the reaction of methallyl lactate with phosgene to form a diallylic carbonate diester [1]. This is a different reactivity vector than what would be achieved with saturated alkyl lactates or simple methacrylates, the latter of which cannot undergo this specific cascade transformation to provide a similar bifunctional polymerizable carbonate. The resulting complex ester polymers are noted for their exceptional tensile strength and shatter resistance [1].

Complex Ester Synthesis Polycarbonate Precursors Patent Chemistry

Validated Application Scenarios for 2-Methylprop-2-enyl 2-hydroxypropanoate Based on Differential Performance Data


Design of Intrinsically Cross-Linked Hard Coatings and Thermoset Resins

Leverage the confirmed radical selectivity of the methallyl group to design coating formulations that develop higher hardness and lower solubility without additional cross-linking agents [1]. By incorporating 2-methylprop-2-enyl 2-hydroxypropanoate or its derivative acrylate into a copolymer backbone, formulators can achieve a polymer network superior to those based on conventional methyl acrylate, making it ideal for protective finishes and composite matrices demanding enhanced durability.

Synthesis of High-Tensile Strength Polycarbonate Networks

Utilize the monomer as a key intermediate in the production of complex ester polymers per U.S. Patent 2,370,566 [2]. Through phosgenation, a polymerizable diallylic carbonate is created which yields materials with substantiated high tensile strength and shatter resistance. This route is suitable for biomedical engineering and advanced optics, distinguishing it from standard lactate ester chemistries that cannot form such networks.

Biobased Monomer Feeds for Controlled Architecture Hydrogel Precursors

Exploit the lactate backbone of 2-methylprop-2-enyl 2-hydroxypropanoate as a renewable scaffold in hydrogel synthesis [3]. Polymers derived from the alkyl lactate methacrylate class exhibit significant moisture absorption (10–24% w/w), a property tunable by the hydrophobic methallyl substituent [4]. In contrast to uniform poly(HEMA) networks, the specific balance of the hydrophobic methallyl cap and the hydrophilic lactate core enables precise swelling control, relevant for sustained drug delivery.

Processing Study Models for Sterically Hindered Radical Polymerizations

Employ this monomer as a mechanistic probe in radical polymerization studies [1]. The exclusive formation of a single head radical intermediate, as confirmed by ESR spectroscopy, makes it a superior model compound versus standard allyl monomers for investigating the effect of steric hindrance on propagation kinetics and chain-transfer events.

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